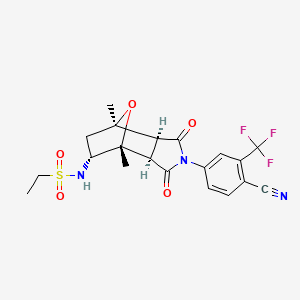

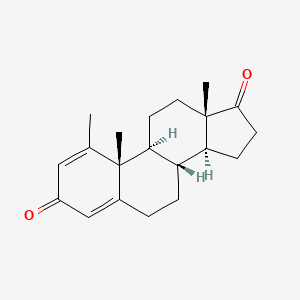

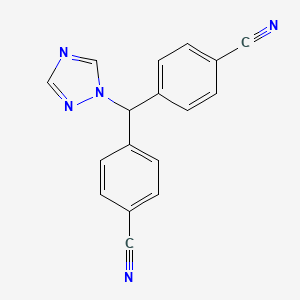

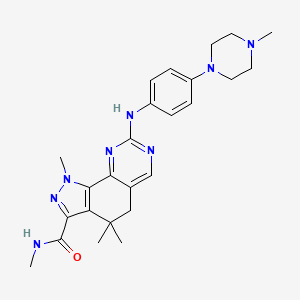

![molecular formula C17H15N7 B1683838 6-methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole CAS No. 327031-55-0](/img/structure/B1683838.png)

6-methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole

Übersicht

Beschreibung

Cell-permeable anticancer agent, reducing mitochondrial oxidative phosphorylation in tumor cells

VLX600 is a cell-permeable anticancer agent. It acts by reducing mitochondrial oxidative phosphorylation in tumor cells.

Wissenschaftliche Forschungsanwendungen

Neuroblastoma Therapy

In neuroblastoma, the most common solid tumor in children, VLX600 inhibits mitochondrial respiration, decreases expression levels of MYCN/LMO1, and induces an efficient cell death regardless of MYCN status in both 2D and 3D culture conditions . This suggests that VLX600 could be a potential therapeutic strategy for neuroblastoma .

Combination Therapy

VLX600 has shown potential in combination therapy. For instance, blocking glucose uptake enhances the effect of VLX600, indicating that targeting pathways or cellular activities related to energy supply/metabolism may help to find better therapeutic strategies for neuroblastoma .

Homologous Recombination Disruption

VLX600 disrupts homologous recombination, a process that repairs certain types of DNA damage . This disruption synergizes with PARP inhibitors and cisplatin in killing homologous recombination-proficient ovarian cancer cells . This raises the possibility that VLX600 may represent a strategy to convert homologous recombination-proficient high-grade serous ovarian cancers into homologous recombination-deficient tumors, thereby increasing the activity of standard-of-care therapies .

Wirkmechanismus

Target of Action

VLX600, also known as “6-methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole”, “YZO6DG19MG”, “VLX-600”, or “Ethanone, 1-(2-pyridinyl)-, 2-(6-methyl-5H-1,2,4-triazino(5,6-b)indol-3-yl)hydrazone”, is a novel iron chelator . Its primary target is intracellular iron metabolism .

Mode of Action

VLX600 interferes with intracellular iron metabolism, leading to the inhibition of mitochondrial respiration . This interference results in a bioenergetic catastrophe and subsequent tumor cell death .

Biochemical Pathways

The compound’s action on intracellular iron metabolism disrupts mitochondrial respiration . This disruption leads to a shift in energy production from oxidative phosphorylation (OXPHOS) to glycolysis . The compound is particularly detrimental under conditions of glucose starvation, with a specific effect on tumor cells populating nutrition-poor microenvironments .

Action Environment

VLX600 is preferentially active against slow/non-proliferating cells in metabolically compromised microenvironments in solid tumors, which are normally resistant to chemotherapy . These environments are often characterized by being starved of oxygen and nutrients . The compound’s action is particularly potent under conditions of glucose starvation .

Eigenschaften

IUPAC Name |

6-methyl-N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N7/c1-10-6-5-7-12-14(10)19-16-15(12)22-24-17(20-16)23-21-11(2)13-8-3-4-9-18-13/h3-9H,1-2H3,(H2,19,20,23,24)/b21-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOSBPRTQFFUOA-SRZZPIQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=C(C)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)N/N=C(\C)/C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-3-((2E)-2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-(1,2,4)triazino(5,6-b)indole | |

CAS RN |

327031-55-0 | |

| Record name | VLX-600 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327031550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VLX-600 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZO6DG19MG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: VLX600 acts primarily as an iron chelator and inhibitor of mitochondrial oxidative phosphorylation (OXPHOS). [, , , ]

A: Cancer cells often exhibit increased iron uptake to support rapid proliferation. By chelating iron, VLX600 disrupts essential cellular processes reliant on iron, ultimately leading to cell death. [, ]

A: VLX600 disrupts the mitochondrial electron transport chain, inhibiting ATP production and increasing mitochondrial reactive oxygen species (mtROS). This metabolic stress is particularly detrimental to cancer cells with a high energy demand, leading to cell death. [, , ]

A: The molecular formula of VLX600 is C17H14N8 and its molecular weight is 330.35 g/mol. []

ANone: The provided research primarily focuses on VLX600's biological activity. Further research is needed to determine its material compatibility and stability in different environments.

A: VLX600's primary mechanism involves direct interaction with iron and mitochondrial complexes, not catalytic activity. [, ]

A: Research has used computational methods to investigate VLX600's complexation with essential metal ions and determine its binding affinity. []

A: Studies investigating novel 2,4,6-trisubstituted 1,3,5-triazine derivatives inspired by VLX600 demonstrated that modifications to the aryl hydrazone moiety significantly influenced cytotoxicity against various cancer cell lines. []

ANone: Further research is needed to thoroughly assess VLX600's stability under various conditions and develop optimal formulations for improved solubility, bioavailability, and stability.

ANone: The provided research focuses on preclinical studies, and detailed information on SHE regulations and compliance is expected to emerge with further development.

A: While specific data on ADME is limited in the provided research, VLX600's lipophilic nature suggests potential for cellular uptake and distribution. [] Further studies are needed for a comprehensive understanding of its PK/PD profile.

A: VLX600 has shown promising in vitro activity against various cancer cell lines, including neuroblastoma, glioblastoma, and gastric cancer. [, , ] It has also demonstrated efficacy in preclinical in vivo models, such as human GIST xenografts and a genetically engineered KitV558del/+ mouse model. []

A: Yes, VLX600 has been studied in Phase I clinical trials to assess its safety and tolerability in patients with refractory advanced solid tumors. []

A: While specific resistance mechanisms haven't been fully elucidated, the research suggests that tumor cells with a higher reliance on glycolysis may be less sensitive to VLX600. []

A: As a compound in early clinical development, comprehensive toxicology data is still being gathered. Phase I clinical trials will provide valuable information regarding safety and potential adverse effects. []

ANone: While the provided research doesn't delve into specific drug delivery strategies for VLX600, future research may explore targeted delivery approaches to enhance its efficacy and potentially minimize off-target effects.

A: Research has identified potential biomarkers, such as NNMT expression levels, that may be associated with sensitivity to VLX600 in specific cancer types. [] Further research is needed to validate their predictive value.

A: Various techniques, including UV-visible spectroscopy, electron paramagnetic resonance (EPR), NMR spectroscopy, and single-crystal X-ray diffraction, have been employed to characterize VLX600 and its interactions with metal ions. []

ANone: The current research primarily focuses on VLX600's biological activity and therapeutic potential. Further investigations are needed to address environmental impact, dissolution/solubility characteristics, explore potential alternatives, and delve into other crucial aspects as the compound progresses through development.

A: VLX600 research has witnessed significant progress in recent years. Key milestones include its identification through phenotypic screening, elucidation of its mechanism of action as an iron chelator and OXPHOS inhibitor, demonstration of preclinical efficacy in various cancer models, and advancement into Phase I clinical trials. [, , , ]

A: VLX600 research exemplifies cross-disciplinary collaboration, integrating knowledge and expertise from medicinal chemistry, cell biology, pharmacology, and oncology. [, , , ] Further collaborations are expected to optimize its therapeutic potential and potentially uncover additional applications beyond cancer treatment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

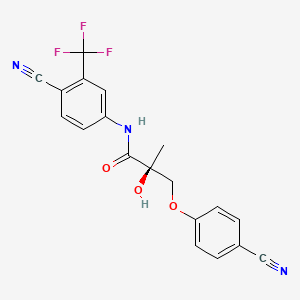

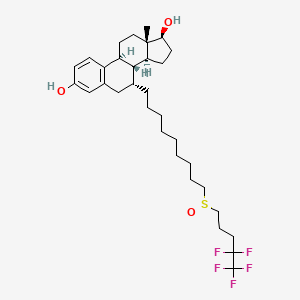

![1-(tert-Butyl)-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1683778.png)